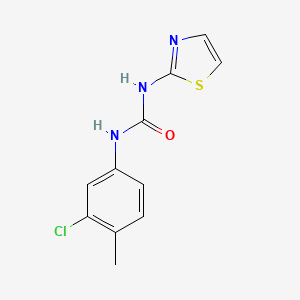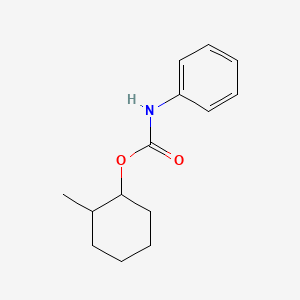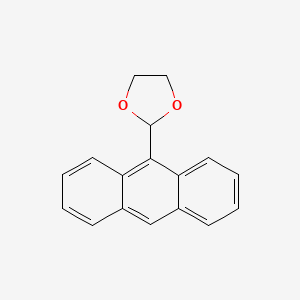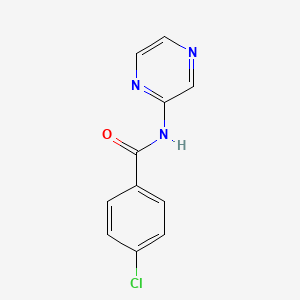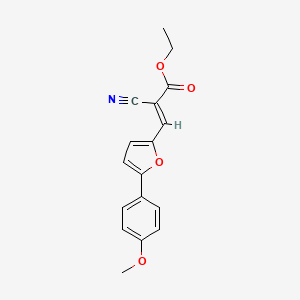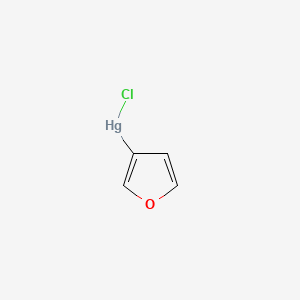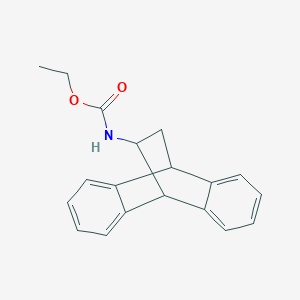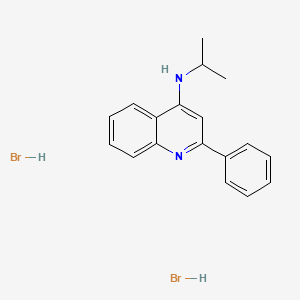![molecular formula C18H19Cl3N2O B11947477 2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)
2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide is a complex organic compound with a unique structure that includes phenyl, trichloro, and dimethyl-phenylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide typically involves multiple steps:
Formation of the Phenylacetamide Backbone: This can be achieved by reacting phenylacetic acid with an appropriate amine under acidic or basic conditions to form phenylacetamide.
Introduction of the Trichloro Group: The trichloro group can be introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Dimethyl-Phenylamino Group: This step involves the reaction of the intermediate with 2,5-dimethyl-aniline under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethyl-phenylamino groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the trichloro group, converting it to a less chlorinated form using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted acetamide derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloro group can participate in electrophilic interactions, while the phenyl and dimethyl-phenylamino groups can engage in hydrophobic and π-π interactions. These interactions can modulate the activity of target proteins and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-N-(2,2,2-trichloro-1-(2,4-dimethyl-phenylamino)-ethyl)-acetamide
- 2-Phenyl-N-(2,2,2-trichloro-1-(3,5-dimethyl-phenylamino)-ethyl)-acetamide
Uniqueness
The unique combination of the phenyl, trichloro, and dimethyl-phenylamino groups in 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the specific positioning of the dimethyl groups.
Propriétés
Formule moléculaire |
C18H19Cl3N2O |
|---|---|
Poids moléculaire |
385.7 g/mol |
Nom IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]acetamide |
InChI |
InChI=1S/C18H19Cl3N2O/c1-12-8-9-13(2)15(10-12)22-17(18(19,20)21)23-16(24)11-14-6-4-3-5-7-14/h3-10,17,22H,11H2,1-2H3,(H,23,24) |
Clé InChI |
YXPVWTFKXWIEIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


